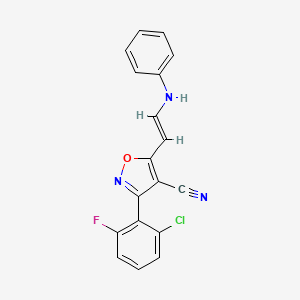
5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile (5-AV-3-CF-4-IC) is a novel compound with potential applications in medicine and science. It is a small molecule with a structure characterized by a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a member of the isoxazole family of compounds, which are known for their potential as therapeutic agents. 5-AV-3-CF-4-IC has been studied for its potential as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is an enzyme involved in the regulation of the metabolism of cortisol, a hormone associated with stress. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders, such as obesity and diabetes.
科学的研究の応用
Antimicrobial Activity
The synthesis of novel compounds from similar structural frameworks has demonstrated significant antimicrobial activity. For instance, Schiff bases derived from thiophene-3-carbonitrile and pyrazole-4-carboxaldehyde derivatives exhibited excellent in vitro antimicrobial activity, with some showing superior effectiveness compared to other derivatives (Puthran et al., 2019). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Antitubercular and Antibacterial Activities
Isoxazole clubbed with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties. The antibacterial activity of these compounds against various bacteria was found to be good, and some were active antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2018). This highlights the relevance of such chemical structures in addressing tuberculosis and bacterial infections.
Anticancer Properties
The exploration of fluorinated benzothiazoles revealed their potent cytotoxicity against certain human breast cancer cell lines, emphasizing the potential of fluorinated compounds in cancer treatment (Hutchinson et al., 2001). These compounds exhibit a biphasic dose-response relationship, indicating a complex mechanism of action against cancer cells.
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic conditions, displaying high inhibition efficiency. These studies suggest the application of similar chemical structures in protecting metals against corrosion, which is crucial for industrial applications (Yadav et al., 2016).
Fluorescence Quenching
The study of boronic acid derivatives in alcohols revealed their fluorescence quenching behavior, which deviates negatively from the Stern–Volmer equation. This property is significant for developing fluorescence-based sensors and understanding the dynamic quenching mechanisms of similar compounds (Geethanjali et al., 2015).
特性
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O/c19-14-7-4-8-15(20)17(14)18-13(11-21)16(24-23-18)9-10-22-12-5-2-1-3-6-12/h1-10,22H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFJMOATWQBRQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)
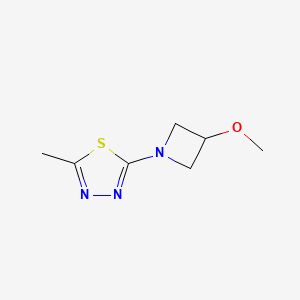
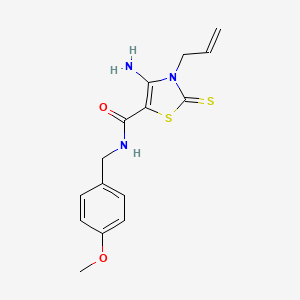
![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)
![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)
![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)
![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)
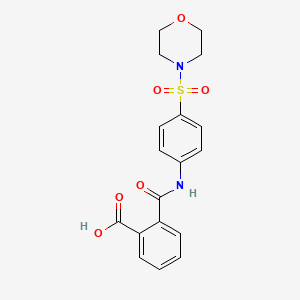
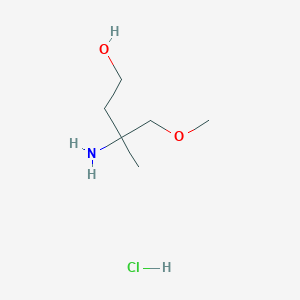
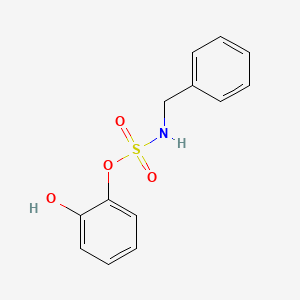
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)
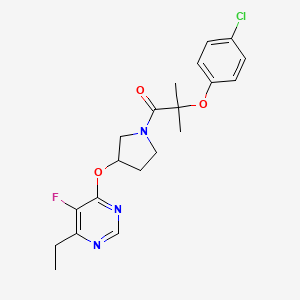
![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)